molecular formula C6H7ClFN3 B3087989 4-Fluoropicolinimidamide hydrochloride CAS No. 1179362-17-4

4-Fluoropicolinimidamide hydrochloride

Cat. No.: B3087989
CAS No.: 1179362-17-4
M. Wt: 175.59 g/mol
InChI Key: QAQHIPSVHGDEAD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Fluoropicolinimidamide hydrochloride typically involves the fluorination of picolinimidamide. One common method includes the reaction of 4-fluoropyridine with cyanamide under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

For industrial production, the process may involve more scalable techniques such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced purification methods, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

4-Fluoropicolinimidamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines. Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Hydrolysis: The imidamide group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a fluorinated amine derivative, while oxidation may produce a fluorinated pyridine oxide .

Mechanism of Action

Comparison with Similar Compounds

4-Fluoropicolinimidamide hydrochloride can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its combination of the fluorine atom and the imidamide group, which imparts unique chemical and biological properties .

Properties

IUPAC Name

4-fluoropyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3H,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQHIPSVHGDEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704284
Record name 4-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-17-4
Record name 2-Pyridinecarboximidamide, 4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179362-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoropyridine-2-carboximidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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